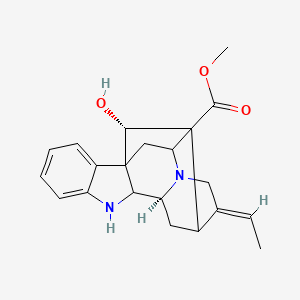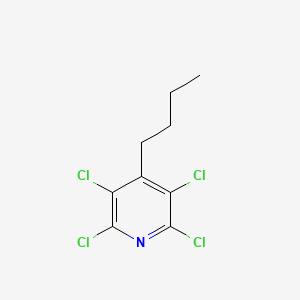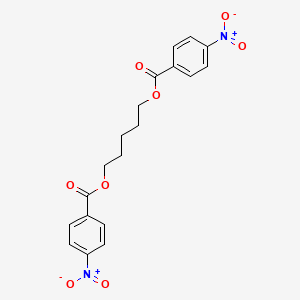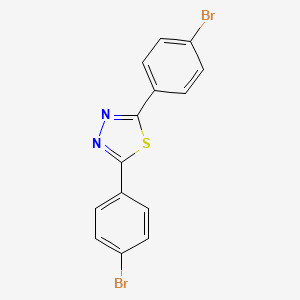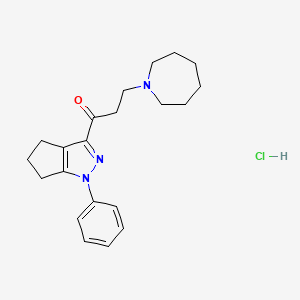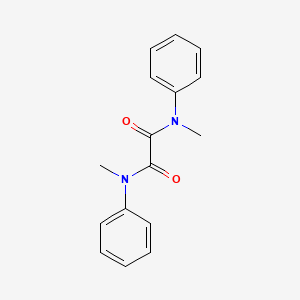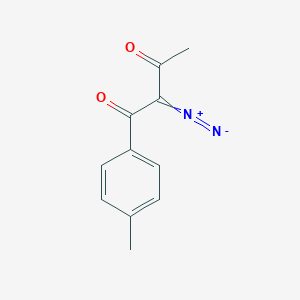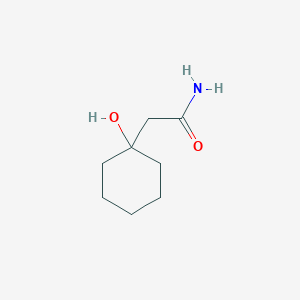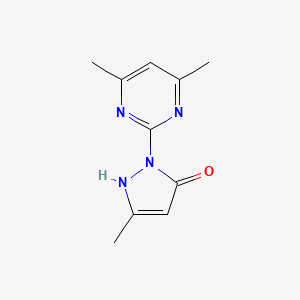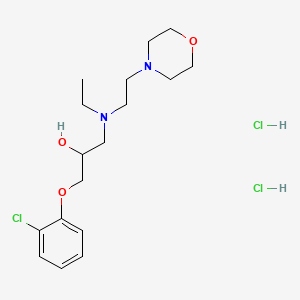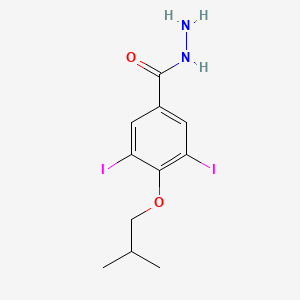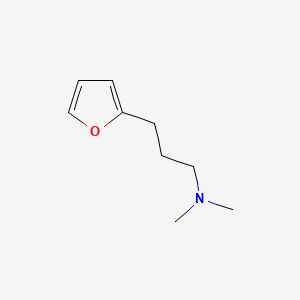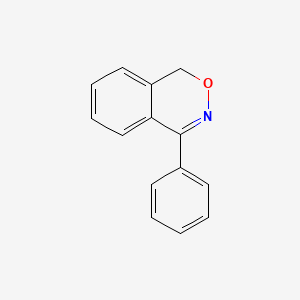
4-Phenyl-1h-2,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1h-2,3-benzoxazine is a bicyclic heterocyclic compound that contains one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring . This compound is part of the benzoxazine family, known for their applications in producing high-performance thermoset resins .
Métodos De Preparación
4-Phenyl-1h-2,3-benzoxazine can be synthesized through a Mannich-like condensation reaction involving phenolic derivatives, formaldehyde, and primary amines . The reaction typically proceeds through a ring-closure process on the phenolic derivative. Industrial production methods often employ a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method is favored due to its simplicity and efficiency.
Análisis De Reacciones Químicas
4-Phenyl-1h-2,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-1h-2,3-benzoxazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1h-2,3-benzoxazine involves its ability to undergo ring-opening polymerization (ROP) when subjected to thermal treatment . This process leads to the formation of high molecular weight polymers with excellent mechanical and thermal properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with various cellular components, leading to its antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
4-Phenyl-1h-2,3-benzoxazine can be compared with other benzoxazine derivatives, such as:
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Similar in structure but differs in the position of the phenyl group.
4H-3,1-Benzoxazin-4-one: Contains a different ring structure and exhibits distinct chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting properties, making it highly valuable in various applications.
Propiedades
Número CAS |
17799-96-1 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-phenyl-1H-2,3-benzoxazine |
InChI |
InChI=1S/C14H11NO/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-16-15-14/h1-9H,10H2 |
Clave InChI |
MWLKKCRDRIEGLU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=NO1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
